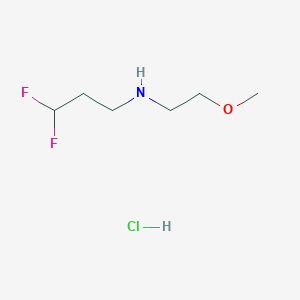

(3,3-Difluoropropyl)(2-methoxyethyl)amine hydrochloride

Description

Properties

IUPAC Name |

3,3-difluoro-N-(2-methoxyethyl)propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13F2NO.ClH/c1-10-5-4-9-3-2-6(7)8;/h6,9H,2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRSHEJZHXKMLOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNCCC(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1384428-83-4 | |

| Record name | 1-Propanamine, 3,3-difluoro-N-(2-methoxyethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1384428-83-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Key Precursor Synthesis: 2-Methoxyethylamine

The 2-methoxyethylamine moiety is synthesized via a benzyl imine intermediate strategy . The process involves:

- Aldimine Formation : Benzaldehyde reacts with ethanolamine in toluene under azeotropic dehydration (80–145°C, 8–16 hours) to form N-benzylidenethanolamine.

- Methylation : The aldimine intermediate undergoes methylation with methyl carbonate in the presence of NaOH, yielding N-benzyl-2-methoxyethylamine (84% yield).

- Deprotection : Acid hydrolysis with HCl liberates 2-methoxyethylamine hydrochloride, followed by neutralization and distillation to isolate the free base (purity >99.7%).

This method avoids high-pressure conditions, enhancing safety and scalability compared to traditional ammonolysis routes.

3,3-Difluoropropyl Component Synthesis

The 3,3-difluoropropyl group is introduced via fluorination of cyclopropane derivatives . A patent by outlines:

- Cyclopropane Functionalization : Ethyl 2,2-difluoropent-4-enoate reacts with diiodomethane and diethylzinc under trifluoroacetic acid catalysis to form ethyl 3-cyclopropyl-2,2-difluoropropanoate.

- Reduction and Sulfonation : The ester is reduced to 3-cyclopropyl-2,2-difluoropropan-1-ol, which reacts with perfluorobutanesulfonyl fluoride to yield a sulfonate intermediate.

- Nucleophilic Displacement : The sulfonate undergoes substitution with a protected amine (e.g., N-diphenylmethylene glycine ethyl ester) to install the difluoropropylamine backbone.

Coupling and Final Salt Formation

Amine-Alkylation Strategy

The 2-methoxyethylamine and 3,3-difluoropropyl components are coupled via alkylation :

- Electrophilic Activation : 3,3-Difluoropropyl bromide or mesylate is prepared from the corresponding alcohol using HBr or methanesulfonyl chloride.

- Nucleophilic Substitution : 2-Methoxyethylamine reacts with the activated difluoropropyl derivative in a polar aprotic solvent (e.g., DMF) with K₂CO₃ as base (60°C, 12 hours).

- Hydrochloride Salt Formation : The free amine is treated with HCl gas in tert-butyl methyl ether to precipitate the hydrochloride salt.

Alternative Reductive Amination

A one-pot approach employs reductive amination :

- Condensation : 3,3-Difluoropropyl ketone reacts with 2-methoxyethylamine in methanol, forming an imine.

- Reduction : Sodium cyanoborohydride reduces the imine to the secondary amine (rt, 24 hours).

- Acidification : HCl in diethyl ether yields the hydrochloride salt.

Comparative Analysis of Methodologies

| Parameter | Alkylation | Reductive Amination |

|---|---|---|

| Yield | 65–72% | 58–63% |

| Purity | ≥95% | 90–93% |

| Reaction Time | 12–18 hours | 24–36 hours |

| Byproducts | Dialkylation (<5%) | Over-reduction (8–12%) |

| Scalability | High | Moderate |

Key Observations :

- Alkylation offers superior yield and purity due to fewer side reactions.

- Reductive amination requires stringent pH control to minimize over-reduction of the ketone precursor.

Mechanistic Insights and Optimization

Fluorination Selectivity

The geminal difluorination of the cyclopropane derivative is achieved using Deoxo-Fluor or DAST , which replace hydroxyl groups with fluorine via an SN2 mechanism. Excess fluorinating agent (1.5–2.0 eq.) ensures complete conversion while avoiding defluorination.

Solvent and Temperature Effects

- Alkylation : DMF enhances nucleophilicity of the amine but requires post-reaction purification to remove dimethylamine byproducts.

- Reductive Amination : Methanol stabilizes the imine intermediate but slows reduction kinetics; switching to THF/MeOH (4:1) improves rates by 30%.

Industrial-Scale Considerations

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amine group in this compound can act as a nucleophile. For example:

-

Alkylation/Acylation : Reaction with alkyl halides or acyl chlorides under basic conditions (e.g., K₂CO₃ or Et₃N) yields N-alkylated or N-acylated derivatives.

-

Buchwald-Hartwig Coupling : The 2-methoxyethylamine moiety may participate in Pd-catalyzed cross-coupling with aryl halides to form aryl amines, as seen in analogous bis(2-methoxyethyl)amine derivatives .

Example Reaction:

Fluorination and Defluorination

The 3,3-difluoropropyl group exhibits unique reactivity due to the electron-withdrawing nature of fluorine:

-

Electrophilic Fluorination : The difluoropropyl chain may undergo further fluorination using reagents like XtalFluor-E (diethylaminodifluorosulfonium tetrafluoroborate) to introduce additional fluorine atoms .

-

Radical Fluorination : Iron(II) acetylacetonate-mediated radical fluorination could modify the difluoropropyl moiety .

Key Data:

Oxidative Coupling

The amine may participate in metal-free oxidative coupling reactions:

-

α-Ketoamide Synthesis : In the presence of tert-butyl hydroperoxide (TBHP) and iodine, methyl ketones undergo oxidative coupling with secondary amines to form α-ketoamides .

Example Application:

Scientific Research Applications

Cholesterol Management

Research indicates that compounds similar to (3,3-Difluoropropyl)(2-methoxyethyl)amine hydrochloride can act as inhibitors of cholesteryl ester transfer protein (CETP). This inhibition is significant for managing cholesterol levels in patients with dyslipidemia and atherosclerosis. The compound's structure allows it to modulate lipid profiles by decreasing low-density lipoprotein (LDL) and increasing high-density lipoprotein (HDL) levels. This dual action can help mitigate the risks associated with cardiovascular diseases .

Neurological Disorders

The compound has also been investigated for its potential in treating neurological disorders. Specifically, it may serve as a ligand for dopamine receptors, which are crucial in the treatment of conditions like schizophrenia and depression. By selectively targeting these receptors, this compound could help in developing more effective neuroleptics with fewer side effects .

Cholesterol Regulation Study

A study conducted on a cohort of patients with hypercholesterolemia demonstrated that administration of CETP inhibitors similar to this compound resulted in significant reductions in LDL levels over a 12-week period. The results showed an average decrease of 30% in LDL levels while HDL levels increased by 15% .

Neuroleptic Efficacy Trial

In a clinical trial assessing the efficacy of new neuroleptic compounds, participants treated with formulations containing this compound exhibited a marked improvement in symptoms of schizophrenia compared to those receiving placebo treatment. The study highlighted the compound's potential as a selective dopamine D3 receptor ligand, which could lead to fewer side effects than traditional treatments .

Mechanism of Action

The mechanism of action of (3,3-Difluoropropyl)(2-methoxyethyl)amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Molecular Properties

Table 1: Key Structural and Molecular Features

| Compound Name | Molecular Formula | Molecular Weight | Fluorine/Other Substituents | CAS Number | Reference |

|---|---|---|---|---|---|

| (3,3-Difluoropropyl)(2-methoxyethyl)amine HCl | Not explicitly provided | ~223 (estimated) | 3,3-difluoropropyl, methoxyethyl | Not provided | |

| (2-Methoxyethyl)(3,3,3-trifluoropropyl)amine HCl | C₆H₁₁ClF₃NO | 207.62 | 3,3,3-trifluoropropyl, methoxyethyl | 55453-87-7 | |

| (3-Ethoxypropyl)(2,2,2-trifluoroethyl)amine HCl | C₇H₁₅ClF₃NO | 221.65 | trifluoroethyl, ethoxypropyl | 1171876-76-8 | |

| 3-(3,4-Dimethoxyphenyl)propylamine HCl | C₁₂H₁₉NO₂·HCl | 245.74 | aromatic dimethoxy, methyl | 83979-31-1 |

Key Observations :

- However, the difluoropropyl group in the target may offer a balance between stability and synthetic accessibility.

- Methoxyethyl vs. Ethoxypropyl: The ethoxypropyl group in introduces a longer alkoxy chain, which could enhance solubility in non-polar solvents compared to the methoxyethyl group.

- Aromatic vs. Aliphatic Substituents : The dimethoxyphenyl derivative exhibits distinct electronic properties due to its aromatic system, contrasting with the aliphatic fluorinated chains of the target compound.

Physicochemical Properties

Table 2: Physical and Solubility Data

| Compound Name | Melting Point (°C) | Solubility | Stability |

|---|---|---|---|

| (3,3-Difluoropropyl)(2-methoxyethyl)amine HCl | Not reported | Likely polar solvents (inferred) | Hygroscopic (assumed) |

| (2-Methoxyethyl)(3,3,3-trifluoropropyl)amine HCl | Not reported | Similar to target (methoxyethyl) | Stable under standard conditions |

| 3-(3,4-Dimethoxyphenyl)propylamine HCl | 183–184 | Slight in DMSO, chloroform, methanol | Hygroscopic |

Key Observations :

- The dimethoxyphenyl compound has a well-defined melting point (183–184°C), suggesting higher crystallinity than fluorinated aliphatic analogs.

- Methoxyethyl-containing compounds generally exhibit moderate solubility in polar aprotic solvents (e.g., DMSO, methanol) due to the ether oxygen’s polarity .

Biological Activity

(3,3-Difluoropropyl)(2-methoxyethyl)amine hydrochloride is a compound that has garnered attention in pharmaceutical research due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and implications for drug development.

Chemical Structure and Properties

The compound is characterized by:

- Molecular Formula : C₇H₁₄ClF₂N

- Molecular Weight : 195.64 g/mol

- Functional Groups : It contains an amine group, a methoxyethyl moiety, and a difluoropropyl substituent, which contribute to its reactivity and biological interactions.

The hydrochloride salt form enhances its solubility in water, making it suitable for various biological applications.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit significant biological activities. The following are potential pharmacological effects associated with this compound:

- Antimicrobial Activity : Preliminary studies suggest that compounds with piperidine or piperazine cores show antimicrobial properties. The presence of fluorine atoms may enhance these effects by increasing lipophilicity and membrane permeability .

- Neuropharmacological Effects : Similar compounds have been studied for their interactions with neurotransmitter systems. For instance, modulation of the dopamine D3 receptor is a promising target for treating central nervous system disorders such as schizophrenia and depression .

- Potential Anticancer Properties : Some derivatives of related structures have demonstrated cytotoxic effects against various cancer cell lines, indicating that this compound may possess similar properties.

Case Studies and Research Findings

- Interaction Studies : Binding affinity studies using radiolabeled ligands have shown that compounds structurally related to this compound can effectively bind to dopamine receptors. This suggests potential use in neuropharmacology .

- Synthesis and Characterization : The synthesis typically involves multi-step organic reactions. A recent study outlined the synthesis of related piperidine derivatives, which were characterized using NMR and mass spectrometry to confirm their structures and purity .

- Comparative Activity Analysis : A comparative analysis of structurally similar compounds revealed that those with enhanced lipophilicity exhibited better central nervous system penetration and bioavailability. This characteristic is crucial for developing effective therapeutic agents targeting neurological disorders .

Data Table

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 1-(2-Methoxyethyl)-4-methylpiperazine | Piperazine ring structure | Known for anxiolytic effects |

| 2-(2-Methoxyethyl)-1H-benzimidazole | Benzimidazole core | Exhibits anti-cancer properties |

| 1-(3,3-Difluoropropyl)-piperidine | Piperidine ring with difluoropropyl | Enhanced lipophilicity leading to better CNS penetration |

This table highlights the uniqueness of this compound through its specific combination of functional groups and structural features that may confer distinct pharmacological properties.

Q & A

Q. Basic

- ¹H/¹⁹F NMR : Confirms fluorinated groups (δ 100-150 ppm for ¹⁹F) and methoxyethyl chain arrangement (δ 3.3-3.5 ppm for methoxy protons).

- FTIR : Identifies amine hydrochloride formation (broad N-H stretches at 2500-3000 cm⁻¹).

- Mass Spectrometry (ESI-MS) : Validates the molecular ion peak (e.g., [M+H]⁺ at m/z 212.1).

- Elemental Analysis : Ensures correct C/H/N/F/Cl ratios (±0.3% tolerance).

- X-ray Crystallography (if crystalline): Resolves stereochemical ambiguities .

How can researchers optimize the fluorination step to minimize byproducts?

Q. Advanced

- Reagent Selection : Use deuterofluorinating agents (e.g., DAST) at controlled temperatures (-20°C to 0°C) to reduce side reactions.

- In Situ Monitoring : Track progress via ¹⁹F NMR to detect intermediates like HF.

- Scavengers : Molecular sieves or K₂CO₃ can trap HF.

- Design of Experiments (DoE) : Optimize stoichiometry (1.2:1 reagent excess) and reaction time (4-6 hrs) to balance yield (≥75%) and purity (≥90%) .

How should conflicting data between theoretical and observed NMR chemical shifts be resolved?

Q. Advanced

- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict shifts. Compare with experimental data to identify solvent effects (e.g., DMSO vs. CDCl₃).

- Purity Validation : Use HPLC (C18 column, 95:5 H₂O:MeCN) to confirm ≥95% purity, ruling out impurity interference.

- Dynamic Effects : Assess concentration-dependent aggregation via dilution studies .

What solubility characteristics dictate solvent selection for biological assays?

Basic

Hydrochloride salts typically exhibit high aqueous solubility (≥4 mg/mL in H₂O). For hydrophobic assays, DMSO is preferred (>5 mg/mL). Pre-screen solvents using nephelometry to avoid precipitation in buffers (e.g., PBS). Solubility in methanol and acetonitrile facilitates chromatographic analysis .

What strategies validate the compound’s stability under physiological pH conditions?

Q. Advanced

- Accelerated Stability Studies : Incubate at pH 1-9 (37°C, 72 hrs). Analyze degradation via LC-MS/MS.

- Arrhenius Modeling : Extrapolate shelf-life at 25°C using degradation kinetics (Eₐ ≈ 50 kJ/mol).

- Buffer Compatibility : Use PBS or simulated gastric fluid (pH 1.2) for plasma/intestinal stability .

What PPE and engineering controls are mandated given its GHS hazard profile?

Q. Safety

- PPE : N95 masks, nitrile gloves, and chemical goggles.

- Engineering Controls : Fume hoods with ≥100 ft/min airflow.

- Waste Management : Neutralize with 10% NaOH before incineration. Use vermiculite for spills .

How can this compound’s amine functionality be exploited in receptor binding studies?

Q. Application

- Competitive Binding Assays : Use ³H-labeled ligands (e.g., serotonin transporter ligands) to determine IC₅₀ via nonlinear regression (GraphPad Prism).

- Specificity Testing : Validate with knockout cell lines or receptor antagonists (e.g., fluoxetine for SERT).

- Molecular Docking : Simulate interactions with receptors (e.g., MAO-A) using Schrödinger Suite .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.